![molecular formula C8H13ClN2O B2850338 2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride CAS No. 1280896-20-9](/img/structure/B2850338.png)
2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride
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Overview
Description
“2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.65 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride” consists of 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C8H12N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h2-5,11H,6-7H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 87-88 degrees Celsius . The boiling point is not specified .Scientific Research Applications
Protein Kinase Inhibition
Compounds with similar structures have been used in the synthesis of protein kinase inhibitors . For instance, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives have been evaluated for their protein kinase inhibitory potency . The planar pyrido[3,4-g]quinazoline tricyclic system was found to be essential for maintaining the protein kinase inhibitory potency .
Anticancer Research
The compound could potentially be used in anticancer research. Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia, has a similar structure . It binds to an inactive Abelson tyrosine kinase domain, which is characteristic for this gene, through numerous hydrogen bonds and hydrophobic interactions .
Drug Synthesis
The compound could be used as a precursor in the synthesis of various drugs. Sigma-Aldrich, a leading life science and high technology company, lists several products with similar structures, indicating potential uses in drug synthesis .
Corrosion Inhibition
Compounds with similar structures have been used as corrosion inhibitors . For example, 1-((pyridin-2-ylamino)methyl)pyrrolidine has been studied for its adsorption and anticorrosion behavior .
Molecular Shape Studies
The compound could be used in studies investigating the impact of molecular shape on biological activity. For instance, the planarity of the pyrido[3,4-g]quinazoline tricyclic system was found to be crucial for maintaining protein kinase inhibitory potency .
Design of New Heteroaromatic Compounds
The compound could be used in the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-[methyl(pyridin-4-yl)amino]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(6-7-11)8-2-4-9-5-3-8;/h2-5,11H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYGGRVHLIPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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